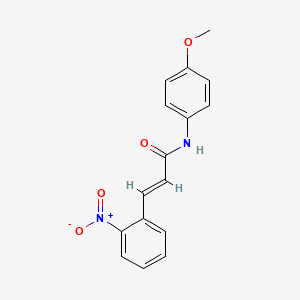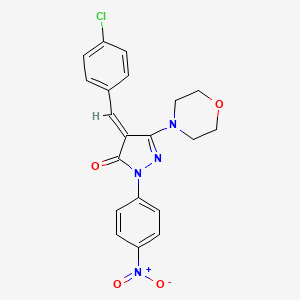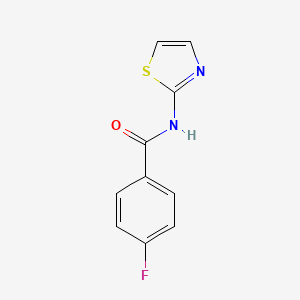![molecular formula C26H28N2O3S B15014932 N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide](/img/structure/B15014932.png)
N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of benzyloxy, ethoxyphenyl, and benzylsulfanyl groups, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-(benzylsulfanyl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the benzylsulfanyl group may interact with thiol groups in proteins, leading to modifications that affect protein function.
類似化合物との比較
Similar Compounds
- N’-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}aceto hydrazide
- N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C26H28N2O3S |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
2-benzylsulfanyl-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C26H28N2O3S/c1-3-30-25-16-23(14-15-24(25)31-18-21-10-6-4-7-11-21)17-27-28-26(29)20(2)32-19-22-12-8-5-9-13-22/h4-17,20H,3,18-19H2,1-2H3,(H,28,29)/b27-17+ |
InChIキー |
QPTUQFCPZYGLGB-WPWMEQJKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)SCC2=CC=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)SCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)

![2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15014873.png)
![(1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B15014878.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)
![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)

![2-(3-bromophenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014897.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol](/img/structure/B15014903.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15014911.png)

![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
![(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
